
(Benzo-15-crown-5)-4'-carbonitrile
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Overview
Description
(Benzo-15-crown-5)-4'-carbonitrile is a derivative of the macrocyclic polyether benzo-15-crown-5 (CAS 14098-44-3, C₁₄H₂₀O₅), where a cyano (-CN) group is substituted at the 4'-position of the benzene ring . This modification alters the electronic and steric properties of the parent crown ether, impacting its cation-binding affinity, solubility, and applications in ion-selective sensors, catalysis, and supramolecular chemistry. The compound retains the 15-membered crown ether ring with five oxygen atoms, which selectively binds alkali and alkaline earth metal ions, but the electron-withdrawing cyano group introduces distinct reactivity and selectivity profiles .
Preparation Methods
The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile typically involves the reaction of benzo-15-crown-5 with appropriate reagents under specific conditions. One common method involves the use of hexamethylenetetramine in trifluoroacetic acid to introduce the carbonitrile group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile has several scientific research applications:
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in understanding ion transport and membrane dynamics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its ability to encapsulate ions could be leveraged to transport therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile primarily involves its ability to form stable complexes with cations. The ether groups within the compound’s ring structure can coordinate with metal ions, stabilizing them through electrostatic interactions. This complexation can affect various molecular targets and pathways, depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Modifications
Table 1: Key Derivatives of Benzo-15-Crown-5 and Their Substituent Effects
The cyano group in (Benzo-15-crown-5)-4'-carbonitrile reduces electron density at the crown ether’s oxygen atoms compared to the parent compound, weakening interactions with hard cations like Na⁺ or K⁺. However, its moderate electron-withdrawing nature allows for selective binding of cations with higher polarizability (e.g., Ag⁺ or Pb²⁺) .
Cation-Binding Affinity and Selectivity
Table 2: Stability Constants (log K) of Crown Ether Complexes in Acetonitrile-Methanol (1:1)
Compound | Li⁺ | Na⁺ | K⁺ | NH₄⁺ | Ba²⁺ |
---|---|---|---|---|---|
Benzo-15-crown-5 | 2.1 | 3.8 | 2.5 | 3.2 | 4.7 |
4'-Nitrobenzo-15-crown-5 | 3.5 | 2.9 | 1.8 | 2.4 | 3.9 |
4'-Aminobenzo-15-crown-5 | 1.7 | 3.1 | 2.2 | 4.0 | 3.5 |
4'-Cyanobenzo-15-crown-5 | 2.8 | 2.5 | 1.9 | 2.8 | 3.2 |
Key Findings :
- 4'-Nitrobenzo-15-crown-5 shows high Li⁺ selectivity due to the strong electron-withdrawing nitro group, which stabilizes smaller cations .
- 4'-Aminobenzo-15-crown-5 exhibits enhanced NH₄⁺ binding via hydrogen bonding with the -NH₂ group .
- This compound demonstrates moderate Li⁺ and Ba²⁺ affinity, with reduced Na⁺ binding compared to the parent compound.
Solubility and Stability
- Benzo-15-crown-5: Soluble in acetonitrile, methanol, and THF; hydrolytically stable in non-aqueous solvents .
- 4'-Cyanobenzo-15-crown-5: Reduced water solubility due to the hydrophobic -CN group but retains stability in polar aprotic solvents like DMF .
- 4'-Carboxybenzo-15-crown-5 : pH-dependent solubility, with improved aqueous stability at neutral pH .
Biological Activity
(Benzo-15-crown-5)-4'-carbonitrile is a derivative of benzo-15-crown-5, a well-known macrocyclic compound that exhibits significant biological activity due to its ability to selectively bind cations. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a crown ether structure that allows it to form complexes with various metal ions. The presence of the carbonitrile group enhances its reactivity and potential biological interactions. The molecular formula can be represented as C₁₅H₁₃N₁O₅, indicating the presence of five oxygen atoms within the crown structure.
The biological activity of this compound primarily relies on its ability to coordinate with metal ions, which can influence various biochemical pathways. The binding affinity for specific cations, such as sodium and potassium ions, allows it to modulate physiological processes, including enzyme activity and ion transport across cell membranes.
Binding Affinity
Recent studies have demonstrated that this compound exhibits high selectivity for sodium ions over other cations. This selectivity is crucial for its function in biological systems, particularly those involving neurotransmission and muscle contraction.
Antimicrobial Activity
Research indicates that compounds derived from benzo-15-crown-5 exhibit antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes through ion transport interference.
Anticancer Properties
In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with metal ions that play a role in cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent in clinical settings .
- Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating substantial cytotoxicity. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
Data Tables
Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | Biofilm reduction |
Antimicrobial | Escherichia coli | 100 | Inhibition of growth |
Cytotoxicity | MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbonitrile |
InChI |
InChI=1S/C15H19NO5/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11H,3-10H2 |
InChI Key |
MWZQNDKERCFKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C#N)OCCOCCO1 |
Origin of Product |
United States |
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